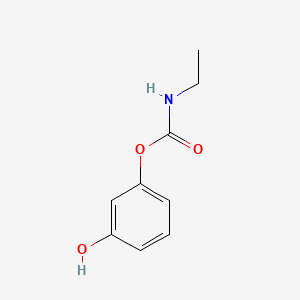

3-hydroxyphenyl N-ethylcarbamate

CAS No.: 108490-80-8

Cat. No.: VC4068905

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108490-80-8 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | (3-hydroxyphenyl) N-ethylcarbamate |

| Standard InChI | InChI=1S/C9H11NO3/c1-2-10-9(12)13-8-5-3-4-7(11)6-8/h3-6,11H,2H2,1H3,(H,10,12) |

| Standard InChI Key | VEICXUIUCXSTCO-UHFFFAOYSA-N |

| SMILES | CCNC(=O)OC1=CC=CC(=C1)O |

| Canonical SMILES | CCNC(=O)OC1=CC=CC(=C1)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a carbamate group (-NHCOO-) linked to an ethyl chain and a 3-hydroxyphenyl ring. X-ray crystallography data from related carbamates suggests a planar configuration at the carbamate nitrogen, with dihedral angles between the aromatic ring and carbonyl group influencing intermolecular hydrogen bonding . The ortho-positioned hydroxyl group relative to the carbamate linkage creates intramolecular hydrogen bonding opportunities, as evidenced by NMR chemical shifts observed at δ 6.55–7.12 ppm for aromatic protons in tert-butyl (3-hydroxyphenyl)carbamate analogs .

Thermal and Spectral Characteristics

Key physicochemical parameters from experimental studies include:

Infrared spectroscopy of analogous compounds shows characteristic absorptions at 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C) . Mass spectral analysis reveals a molecular ion peak at m/z 181.074 (calculated exact mass) , with fragmentation patterns dominated by cleavage of the labile carbamate bond.

Synthetic Methodologies

Classical Carbamate Synthesis

The standard preparation involves reacting 3-aminophenol with ethyl chloroformate in basic media. A modified procedure using tert-butyl dicarbonate (Boc₂O) demonstrates improved yields (94%) when synthesizing tert-butyl (3-hydroxyphenyl)carbamate :

Reaction Scheme

Key optimization parameters include:

Pharmaceutical Applications

PET Tracer Development

Recent preclinical studies explore [¹¹C]-labeled derivatives for imaging epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer . In H1975 cell lines (L858R/T790M EGFR mutation), tritiated analogs show 22–61% uptake reduction upon competition with cold EAI045, suggesting specific binding to the kinase allosteric pocket .

Key Pharmacokinetic Parameters

| Parameter | H1975 Cells | A549 Cells (WT EGFR) |

|---|---|---|

| Peak Uptake (60 min) | 15.2 ± 1.8 fmol/mg | 4.3 ± 0.9 fmol/mg |

| Cetuximab EC₅₀ | 2 nM | N/A |

Neuroactive Compound Synthesis

The molecule serves as a precursor in rivastigmine analogs, where structural modifications at the carbamate nitrogen modulate acetylcholinesterase inhibition . Impurity profiling studies identify N-ethylcarbamate derivatives as critical process-related substances requiring strict control during API manufacturing .

Analytical Characterization

Chromatographic Methods

HPLC conditions for purity analysis:

Retention times for related substances:

| Compound | Rₜ (min) | Relative Retention |

|---|---|---|

| 3-Hydroxyphenyl N-ethylcarbamate | 12.3 | 1.00 |

| Di-iodinated Byproduct | 14.7 | 1.19 |

Spectroscopic Data

¹H NMR (CDCl₃, 600 MHz):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume